molecular formula C14H22N2O2 B1316356 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine CAS No. 889939-58-6

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Cat. No.: B1316356
CAS No.: 889939-58-6
M. Wt: 250.34 g/mol
InChI Key: WQYZFTUTVPPVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine (CAS 889939-58-6) is a synthetic phenethylamine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C 14 H 22 N 2 O 2 and a molecular weight of 250.34 g/mol, this compound serves as a key chemical scaffold for investigating structure-activity relationships, particularly within the 2-phenethylamine class known to target a range of G-protein-coupled receptors (GPCRs) . This compound is structurally characterized by a phenethylamine core featuring a 3,4-dimethoxyphenyl ring system and a pyrrolidine substituent. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules and is found in compounds with documented activity in preclinical models . Research into analogous 2-phenethylamines has revealed their potential in various therapeutic areas, providing a rationale for the study of this derivative in the design of novel pharmacologically active agents . Supplied at a purity of 95% and above, this product is intended for research applications in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYZFTUTVPPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243835
Record name β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-58-6
Record name β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Phenethylamine Backbone

The phenethylamine backbone with 3,4-dimethoxy substitution is typically synthesized starting from 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyphenylacetaldehyde. Key methods include:

  • Reduction of nitrostyrene derivatives: The corresponding nitrostyrene intermediate is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) to yield the phenethylamine.
  • Protection and functionalization: The aldehyde group can be protected (e.g., as silyl ethers) and subjected to allylation or alkynylation to introduce side chains, as demonstrated in advanced syntheses of related compounds.

Multi-step Synthesis via Pyrrolidin-2-one Intermediates

A sophisticated approach involves the synthesis of pyrrolidin-2-one intermediates from donor–acceptor cyclopropanes, followed by ring transformations:

  • Donor–acceptor cyclopropanes bearing aromatic substituents undergo ring-opening and lactamization in the presence of nickel(II) perchlorate and acetic acid to form pyrrolidin-2-ones.
  • Subsequent dealkoxycarbonylation via alkaline hydrolysis or Krapcho decarboxylation yields the pyrrolidine ring system with desired substitution.

Representative Synthetic Procedure and Reaction Data

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of nitrostyrene LiAlH4 in ether or THF 70-85 Converts nitrostyrene to phenethylamine backbone with 3,4-dimethoxyphenyl group
2 Nucleophilic substitution Pyrrolidine, NaH, aprotic solvent (e.g., THF) 60-75 Introduces pyrrolidine ring via substitution at alpha carbon
3 Reductive amination (alt. step) N-benzyl-2-nitromethylene-pyrrolidine, Raney Ni, H2 60-78 Hydrogenation and ring closure to form 2-aminomethyl-pyrrolidine intermediate
4 Dealkoxycarbonylation NaOH hydrolysis or NaCl-promoted Krapcho reaction 45-70 Removes ester groups to yield final pyrrolidine derivative
5 Purification Chromatography, distillation - Ensures >95% purity for biological or pharmacological applications

Research Findings and Optimization Notes

  • Yield optimization: The use of Raney nickel under controlled hydrogen pressure and temperature (e.g., 100 °C, 50-145 kg/cm² H2) significantly improves the yield of pyrrolidine intermediates.
  • Stereoselectivity: While the target compound is achiral, related syntheses involving chiral auxiliaries and catalysts (e.g., (S)-BINOL, Ti(O-i-Pr)4) have been reported for analogues, enhancing selectivity and yield.
  • Reaction medium: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are preferred for nucleophilic substitution and cyclization steps to maintain reagent stability and reaction efficiency.
  • One-pot procedures: Recent advances demonstrate one-pot synthesis combining cyclopropane ring-opening, lactamization, and dealkoxycarbonylation, reducing purification steps and improving overall yield.

Summary Table of Key Preparation Methods

Methodology Starting Material(s) Key Reagents/Conditions Advantages Limitations
Reduction of nitrostyrene 3,4-Dimethoxy-nitrostyrene LiAlH4, ether High yield, straightforward Requires handling of strong reductant
Nucleophilic substitution Phenethylamine derivative Pyrrolidine, NaH, aprotic solvent Direct pyrrolidine introduction Sensitive to moisture, base strength
Reductive amination N-benzyl-2-nitromethylene-pyrrolidine Raney Ni, H2, ethanol, acidic conditions High purity, scalable Requires high-pressure hydrogenation
Donor–acceptor cyclopropane route Cyclopropane diesters with aromatic substituents Ni(ClO4)2, acetic acid, alkaline hydrolysis One-pot, fewer purification steps Moderate yields, complex intermediates

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets and pathways. It is known to act as a beta-1 adrenoceptor antagonist, which means it binds to and blocks beta-1 adrenergic receptors. This action can lead to a decrease in heart rate and blood pressure, making it potentially useful in the treatment of conditions like hypertension and angina pectoris .

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

  • Structural Differences : Replaces dimethoxy groups with dihydroxy substituents on the phenyl ring and lacks the pyrrolidinyl moiety .
  • Physicochemical Properties :
    • Hydroxyl groups increase polarity, reducing logP (predicted logP ~0.5) compared to the dimethoxy analog (predicted logP ~2.1).
    • Higher aqueous solubility but lower membrane permeability.
  • Biological Activity : Dopamine is a neurotransmitter acting on D1/D2 receptors. The dimethoxy analog’s reduced polarity may prolong CNS activity but reduce receptor affinity due to steric and electronic effects of the pyrrolidinyl group.

2-(3,4-Dimethoxy-phenyl)-3-hydroxy-4H-chromen-4-one

  • Structural Differences: Chromenone core replaces the ethylamine-pyrrolidine backbone. The dimethoxyphenyl group is retained, but the hydroxyl group on the chromenone enables intramolecular hydrogen bonding .
  • Crystallographic Insights: Crystal system: Monoclinic (P21/n), with a twisted dimethoxyphenyl ring (5.2° from the chromenone plane) . Intermolecular interactions: O–H⋯O hydrogen bonds form R₂²(10) rings, stabilizing the crystal lattice. This suggests that the dimethoxy group in the target compound may similarly influence solid-state packing.

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)

  • Structural Differences: Feature a pyridopyrimidinone core with dimethoxyphenyl and piperazine/diazepane substituents instead of ethylamine-pyrrolidine .
  • Functional Implications: Piperazine/diazepane groups introduce additional hydrogen-bonding sites and modulate basicity (pKa ~8–9) compared to pyrrolidine (pKa ~11). The pyridopyrimidinone scaffold may confer distinct pharmacokinetic profiles, such as extended half-life.

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Substituents Predicted logP Key Structural Features
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine 292.38 -OCH₃, pyrrolidinyl ~2.1 Ethylamine backbone
Dopamine Hydrochloride 189.64 -OH, -NH₂ ~0.5 Catechol moiety
2-(3,4-Dimethoxy-phenyl)-3-hydroxy-4H-chromen-4-one 298.29 -OCH₃, -OH ~1.8 Chromenone core, intramolecular H-bond
Patent Pyridopyrimidinone Derivatives ~400–450 -OCH₃, piperazine/diazepane ~2.5–3.0 Heterocyclic core, multiple N-atoms

Research Findings and Implications

  • Synthetic Accessibility: The dimethoxyphenyl group is synthetically versatile, as seen in the chromenone derivative (crystallized using SHELX software ) and patent compounds. Pyrrolidinyl ethylamines may require reductive amination or nucleophilic substitution for synthesis.
  • Structure-Activity Relationships: Methoxy vs. Pyrrolidinyl vs. Piperazine: Pyrrolidine’s smaller ring size increases steric hindrance but raises basicity, which may affect ion-channel interactions.
  • Crystallographic Trends: The dimethoxy group’s planar deviation in the chromenone (0.036–0.290 Å ) suggests conformational flexibility, which could influence the target compound’s pharmacophore geometry.

Biological Activity

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a dimethoxy-substituted phenyl group and a pyrrolidine moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented by its SMILES notation: COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC. It has a molecular weight of approximately 323.3 g/mol . The presence of methoxy groups on the phenyl ring significantly influences its biological properties, enhancing solubility and reactivity.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0039 - 0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzene0.025Bacillus subtilis
3-(3-hydroxy-4-methoxyphenyl)acrylamide0.012Yersinia enterocolitica

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be between 0.11–1.47 µM, suggesting significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison Compound
MCF-70.11 - 1.47Doxorubicin (0.79 - 5.51)
HCT-1160.19 - 5.13Prodigiosin (1.93 - 2.84)

The mechanism behind the biological activity of this compound may involve interactions with cellular targets that regulate apoptosis and cell cycle progression. Studies utilizing flow cytometry have shown that the compound can induce apoptosis in cancer cells by increasing the activity of caspases, which are crucial for programmed cell death .

Case Studies

In a notable case study, researchers investigated the effects of various pyrrolidine derivatives on bacterial growth inhibition and cancer cell viability. The study highlighted that modifications on the phenyl ring significantly impacted both antibacterial and anticancer activities, emphasizing the importance of structural optimization in drug design.

Key Findings from Case Studies

  • Antibacterial Efficacy : Compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial properties.
  • Anticancer Activity : Substituents that promote hydrophobic interactions increased cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves alkylation of 3,4-dimethoxyphenol with a brominated ethylamine precursor, followed by amination with pyrrolidine. Key steps include:

  • Using potassium carbonate as a base to deprotonate phenolic hydroxyl groups during alkylation.
  • Controlling temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
    • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and stoichiometric excess of pyrrolidine (1.2–1.5 equivalents).

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and pyrrolidine protons (δ ~2.7–3.1 ppm) in CDCl₃ or DMSO-d₆.
  • HRMS : Confirm molecular weight (exact mass: ~290.18 g/mol) using electrospray ionization (ESI+) .
    • Crystallography :
  • Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement). Parameters include space group determination (e.g., P2₁/n), R-factor optimization (<0.05), and hydrogen-bonding analysis (e.g., O–H∙∙∙O interactions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps.
  • Exposure Control : Monitor airborne particles via HEPA filters. Avoid skin contact due to potential amine reactivity.
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and consult SDS guidelines (e.g., Chemos GmbH protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as enantiomorph-polarity misassignments?

  • Data Analysis :

  • Use Flack’s x parameter (superior to Rogers’ η) to assess chirality in non-centrosymmetric structures.
  • Validate with simulated intensity data and twin refinement (e.g., SHELXL’s TWIN command) to avoid overprecision in near-symmetric systems .
    • Case Study : For dimethoxyphenyl derivatives, compare O–H∙∙∙O hydrogen-bonding patterns (e.g., S(5) vs. R₂²(10) motifs) to confirm molecular packing .

Q. What strategies are effective for optimizing multi-step synthesis to reduce byproduct formation?

  • Stepwise Monitoring :

  • Use TLC or HPLC (C18 column, UV detection at 254 nm) to track intermediates.
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl) for amine functionalities to prevent unwanted cyclization .
    • Byproduct Mitigation : Employ scavenger resins (e.g., QuadraPure™) to sequester excess reagents during amination.

Q. How can researchers assess the compound’s bioactivity using in vitro models, and what structural analogs inform mechanism-of-action hypotheses?

  • Assays :

  • Screen for receptor binding (e.g., serotonin/dopamine receptors) via radioligand displacement (³H-labeled ligands).
  • Evaluate cytotoxicity in HEK293 or SH-SY5Y cell lines (IC₅₀ determination via MTT assay).
    • Analog Studies : Compare with pyrrolidine-containing flavonoids (e.g., 4H-chromen-4-one derivatives) to infer hydrogen-bond-driven interactions .

Q. What computational methods are recommended for modeling non-covalent interactions (e.g., π-stacking) in dimethoxyphenyl derivatives?

  • Molecular Dynamics (MD) :

  • Simulate solvent effects (e.g., explicit water models) using AMBER or GROMACS.
  • Analyze binding free energy (ΔG) via MM-PBSA for ligand-receptor complexes.
    • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to predict methoxy group electron-donating effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.